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Oplodiol

Cat. No.: B1143858
CAS No.: 13902-62-0
M. Wt: 238.368
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Description

Significance of Natural Products in Contemporary Chemical Biology and Drug Discovery

Natural products play a pivotal role in modern drug discovery, offering prospective pathways for identifying new medicinal molecules and demonstrating successful outcomes. researchgate.net They possess diverse pharmacophores, stereochemistry, and metabolite-like properties, contributing to a rich chemical diversity that can lead to the discovery of compounds with varied properties. researchgate.net This diversity is crucial for addressing disease targets, combating drug resistance, and inhibiting protein interactions. researchgate.net Historically, many traditional medicines were derived from natural sources, and a significant percentage of modern drugs trace their origins back to natural products. The structural diversity of natural products is a key feature, with a considerable portion of their chemical scaffolds being distinct from those found in synthetic molecules. scirp.org This uniqueness, coupled with their "biological history" (having evolved through interactions with biological systems), makes them favorable lead structures for drug discovery. scirp.org Advances in analytical techniques have facilitated the study and utilization of natural products. scirp.org

Overview of Oplodiol as a Bioactive Sesquiterpenoid

This compound is a bicyclic sesquiterpenoid with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol . nih.govbiosynth.commedchemexpress.com It is classified as a eudesmane-type sesquiterpenoid, characterized by a bicyclic carbon skeleton featuring hydroxyl groups at positions 1β and 4β. this compound has been isolated from various plant species, including Homalomena occulta, Illicium simonsii, Artemisia japonica, and Oplopanax japonicus. It has also been reported in Schisandra plena, Cryptomeria japonica, Reneilmia cincinnata, Illicium oligandrum, Homalomena occulta, Toona sinensis, Acori Calami Rhizoma, and the genus Chloranthus. nih.govchemfaces.comnih.govnih.govmdpi.comarabjchem.org

This compound exhibits diverse biological activities, making it a subject of interest in pharmacological studies. Research findings indicate its potential in several areas:

Anti-plasmodial Activity: this compound has shown noteworthy anti-plasmodial activity against Plasmodium falciparum strains. chemfaces.comnih.gov Studies, including molecular docking and dynamics simulations, suggest this compound as a potential inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a critical enzyme for the malaria parasite's survival. malariaworld.orgtandfonline.comresearchgate.net

Cytotoxic Effects: this compound has demonstrated moderate cytotoxic effects on human lung adenocarcinoma A549 cells. chemfaces.com

Antiviral Activity: this compound has shown selective antiviral activity against coxsackie virus B3 (CVB3). chemfaces.comnih.gov

Stimulative Effect on Osteoblasts: this compound has a stimulative effect on the proliferation and differentiation of cultured osteoblasts. chemfaces.com

Antioxidant Activity: this compound exhibits antioxidant activity, potentially by scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes.

Antibacterial Activity: this compound may disrupt bacterial cell membranes and inhibit the synthesis of essential proteins and nucleic acids.

The structural features of this compound contribute to its observed biological activities.

Historical Context and Emerging Academic Interest in this compound Research

The isolation of this compound from various plant sources has been documented over several years. For instance, it was isolated from Reneilmia cincinnata along with other sesquiterpenoids. chemfaces.com It has also been found in the roots of Illicium oligandrum alongside other sesquiterpenes. chemfaces.comnih.gov More recently, studies have focused on its specific biological activities and potential mechanisms of action. The investigation into its anti-plasmodial activity, particularly the computational studies exploring its interaction with PfDHFR, highlights an emerging area of academic interest aimed at understanding its therapeutic potential. malariaworld.orgtandfonline.comresearchgate.net The continued isolation of this compound from different plant species underscores ongoing phytochemical investigations into natural sources for bioactive compounds. nih.govmdpi.com The diverse range of biological activities reported for this compound suggests a growing academic interest in exploring its potential applications in various fields of chemical biology and drug discovery.

Data Table: Selected Biological Activities of this compound

ActivityOrganism/Cell LineKey FindingsSource
Anti-plasmodialPlasmodium falciparum strainsNoteworthy activity, potential PfDHFR inhibitor (in silico) chemfaces.comnih.govmalariaworld.orgtandfonline.comresearchgate.net
CytotoxicHuman lung adenocarcinoma A549 cellsModerate cytotoxic effects (IC₅₀ = 25.5 μg/mL) chemfaces.com
AntiviralCoxsackie virus B3 (CVB3)Selective antiviral activity (IC₅₀ = 11.11 μM) chemfaces.comnih.gov
Osteoblast activityCultured osteoblastsStimulative effect on proliferation and differentiation chemfaces.com
AntioxidantIn vitroScavenges free radicals, reduces oxidative stress
Anti-inflammatoryIn vitroInhibits pro-inflammatory cytokines and enzymes (e.g., COX, LOX)
AntibacterialIn vitroDisrupts bacterial cell membranes, inhibits protein/nucleic acid synthesis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O2 B1143858 Oplodiol CAS No. 13902-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4S,4aR,8aR)-4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,8-hexahydronaphthalene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3)12(9-11)15(4,17)8-6-13(14)16/h5,10,12-13,16-17H,6-9H2,1-4H3/t12-,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZSXJHFVBBAOY-TUVASFSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CCC2(C(CCC(C2C1)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC[C@]2([C@@H](CC[C@]([C@@H]2C1)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911693
Record name 1,4a-Dimethyl-7-(propan-2-yl)-1,2,3,4,4a,5,8,8a-octahydronaphthalene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13902-62-0, 11046-45-0
Record name Oplodiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13902-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oplodiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013902620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4a-Dimethyl-7-(propan-2-yl)-1,2,3,4,4a,5,8,8a-octahydronaphthalene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Origin, Isolation, and Putative Biosynthesis of Oplodiol

Natural Occurrence and Botanical Sources of Oplodiol

This compound has been identified in various plant species, highlighting its presence across different botanical families.

Isolation from Illicium oligandrum

This compound has been isolated from the roots of Illicium oligandrum. chemfaces.comtandfonline.comresearchgate.net This plant is a toxic shrub primarily found in Southern China and has traditional uses in folk medicine. tandfonline.com Studies on Illicium oligandrum have led to the isolation of this compound alongside other sesquiterpenes. chemfaces.comtandfonline.comresearchgate.net

Isolation from Homalomena occulta

The rhizomes of Homalomena occulta are another documented source of this compound. chemfaces.comtandfonline.comresearchgate.netresearchgate.netbiocrick.com Homalomena occulta is a plant belonging to the Araceae family and is distributed in tropical and subtropical regions of Asia and America, including parts of China. tandfonline.com Investigations into the chemical constituents of Homalomena occulta have consistently reported the isolation of this compound. chemfaces.comtandfonline.comresearchgate.netresearchgate.netbiocrick.com

Isolation from Reneilmia cincinnata

This compound has also been isolated from the fruits of Reneilmia cincinnata. chemfaces.comchemfaces.comnih.govresearchgate.net Reneilmia cincinnata is an African plant that has shown anti-plasmodial activity. chemfaces.comnih.govresearchgate.net The isolation of this compound from this species has been noted in studies investigating its anti-malarial compounds. nih.govresearchgate.netmalariaworld.orgnih.govd-nb.info

Isolation from Oplopanax japonicus and Other Oplopanax Species

Oplopanax japonicus, also known as "Haribuki" in Japanese, is a source from which this compound has been isolated. arctomsci.comresearchgate.netrsc.org Studies on the genus Oplopanax have identified this compound, along with other compounds like oplopanone (B156011), in O. japonicus. researchgate.netnih.gov While Oplopanax horridus and Oplopanax elatus are also part of this genus, their chemical constituents, particularly polyynes and triterpene glycosides, have been a primary focus of research, though this compound has been mentioned in the context of comparing Oplopanax species. researchgate.netnih.govresearchgate.net

Here is a table summarizing the natural sources of this compound mentioned:

Botanical SourcePlant Part
Illicium oligandrumRoots
Homalomena occultaRhizomes
Reneilmia cincinnataFruits
Oplopanax japonicusNot specified
Other Oplopanax SpeciesNot specified

Methodologies for Extraction and Chromatographic Purification of this compound

The isolation of this compound from plant materials typically involves a series of extraction and purification steps.

Liquid-Liquid Extraction Techniques

Liquid-liquid extraction (LLE) is a fundamental technique employed in the isolation of natural products, including this compound. phenomenex.comtutorialspoint.comwikipedia.orgyoutube.comtu.ac.th This method separates compounds based on their differential solubility between two immiscible liquid phases, commonly an organic solvent and an aqueous solution. phenomenex.comtutorialspoint.comwikipedia.org In the context of isolating this compound, which is a sesquiterpenoid with hydroxyl groups, LLE can be used to partition it into an appropriate solvent phase based on its polarity. For instance, crude extracts may undergo liquid-liquid partitioning using solvent systems such as ethyl acetate (B1210297)/water to enrich terpenoid content. Another example of LLE in related research involves using ethyl acetate/n-hexane mixtures for sample preparation. researchgate.netnih.gov

Following extraction, chromatographic purification techniques are essential for isolating pure this compound from complex plant extracts. Column chromatography, including silica (B1680970) gel and reverse-phase chromatography, is commonly used, leveraging polarity differences for separation. High-Performance Liquid Chromatography (HPLC) is also utilized for purification. scielo.org.mxscielo.org.mxmdpi.commdpi.com

Column Chromatography and High-Performance Liquid Chromatography (HPLC) for Isolation

Column chromatography (CC) and High-Performance Liquid Chromatography (HPLC) are fundamental techniques used in the isolation and purification of this compound. scielo.org.mxscielo.org.mx Column chromatography is a solid-liquid technique where a solid adsorbent, commonly silica gel, is packed into a column. edubirdie.com The plant extract is applied to the top of the column, and a mobile phase (solvent or mixture of solvents) is passed through it. edubirdie.com Compounds in the mixture separate based on their differential adsorption to the stationary phase and their solubility in the mobile phase. edubirdie.com For instance, in one study, this compound was isolated from Juniperus lucayana using silica gel open column chromatography. scielo.org.mxscielo.org.mx Another study on Acorus calamus also utilized column chromatography on silica gel for isolation. researchgate.net

HPLC is a more advanced chromatographic technique that offers higher resolution and efficiency compared to traditional column chromatography. It involves a stationary phase, a mobile phase, and a high-pressure pump to move the mobile phase through the column. mdpi.com HPLC is frequently used as a subsequent purification step after initial column chromatography to obtain this compound in higher purity. scielo.org.mxscielo.org.mx Semi-preparative RP-HPLC with a C18 column has been used in the isolation of sesquiterpenes, including this compound, from Illicium simonsii. mdpi.com Similarly, HPLC was employed in the fractionation of the hexane (B92381) extract of Juniperus lucayana to afford this compound. scielo.org.mxscielo.org.mx

Advanced Separation Strategies for Purity Assessment

Beyond standard column chromatography and HPLC, advanced separation strategies are employed to ensure the purity of isolated this compound and to separate it from closely related compounds. These strategies often involve optimizing stationary phases, mobile phase gradients, and detection methods. For instance, semi-preparative HPLC purification can be conducted using specific silica gel columns and solvent systems, such as hexane/ethyl acetate gradients, to achieve desired purity levels, often validated to be ≥95% by HPLC. The use of different detectors in HPLC, such as UV/Vis detectors and differential refractometer detectors, can aid in the identification and assessment of compound purity. scielo.org.mxscielo.org.mx Thin-layer chromatography (TLC) is also commonly used for monitoring fractions during column chromatography and as a preliminary method for assessing the complexity of extracts and the progress of separation. scielo.org.mxscielo.org.mxmdpi.com

Proposed Biosynthetic Pathways for this compound

This compound is a sesquiterpenoid, and its biosynthesis follows the general pathway for this class of natural products. Sesquiterpenoids are derived from the 15-carbon precursor farnesyl pyrophosphate (FPP). mdpi.comresearchgate.net

Precursor Identification within Sesquiterpenoid Biosynthesis

The biosynthesis of sesquiterpenoids begins with the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, which produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed to form geranyl pyrophosphate (GPP, C10), followed by the addition of another IPP unit to yield farnesyl pyrophosphate (FPP, C15). mdpi.comresearchgate.net FPP is the universal precursor for all sesquiterpenoids, including the eudesmane (B1671778) types like this compound. mdpi.comresearchgate.net The cyclization of FPP, catalyzed by sesquiterpene synthases, leads to the formation of various sesquiterpene skeletons. mdpi.comwur.nl Eudesmane-type sesquiterpenoids are believed to be formed through the cyclization of FPP, potentially via a germacrane (B1241064) derivative intermediate, followed by further enzymatic modifications. mdpi.com

Enzymatic Steps and Genetic Basis of this compound Formation

The transformation of FPP into this compound involves a series of enzymatic steps. These steps typically include cyclization, hydroxylation, and potentially other modifications to form the specific bicyclic eudesmane skeleton and introduce the hydroxyl groups at the characteristic positions (C-1β and C-4β). While the precise enzymatic cascade leading specifically to this compound has not been fully elucidated, studies on the biosynthesis of other sesquiterpenoids provide insights into the types of enzymes involved. Sesquiterpene synthases are responsible for the initial cyclization of FPP to form the core hydrocarbon skeleton. wur.nl Cytochrome P450 enzymes (CYPs) are often involved in subsequent oxidation steps, such as hydroxylation, which introduce hydroxyl groups onto the sesquiterpene scaffold. wur.nlnih.gov The stereospecificity of these enzymatic reactions is crucial for the formation of this compound with its defined configuration.

The genetic basis of this compound formation lies in the genes encoding these biosynthetic enzymes, including sesquiterpene synthases and modifying enzymes like CYPs. Identifying and characterizing these genes in this compound-producing plants is an ongoing area of research in plant biochemistry and molecular biology. Understanding the genetic control of these enzymatic steps is essential for potentially engineering organisms to produce this compound or related sesquiterpenoids. While specific genes for this compound biosynthesis are not extensively documented in the provided sources, research into the biosynthesis of other sesquiterpenoids highlights the role of gene clusters and specific enzymes in determining the final product. nih.govnih.gov

Structural Elucidation and Conformational Analysis of Oplodiol

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopy plays a pivotal role in the initial identification and detailed structural analysis of Oplodiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a primary tool for elucidating the carbon-carbon framework and the position of hydrogen atoms within the this compound molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential.

¹H NMR: Provides information on the types of protons, their chemical environments, and their coupling interactions, which helps in piecing together adjacent proton-bearing carbons. Early studies on this compound reported signals corresponding to vinyl protons, methyl groups (angular and attached to a hydroxylated carbon), and an isopropyl group, along with a characteristic quartet for the proton on the carbon bearing a secondary hydroxyl group. rsc.org

¹³C NMR: Reveals the different types of carbon atoms in the molecule, indicating whether they are methyl, methylene, methine, quaternary, or oxygen-substituted carbons. Analysis of ¹³C NMR data, particularly in conjunction with techniques like DEPT, helps confirm the carbon skeleton and the presence of functional groups. researchgate.net

2D NMR (e.g., COSY, HSQC, HMBC): These experiments provide crucial connectivity information. COSY (Correlation Spectroscopy) identifies coupled protons, establishing proton-proton connectivities through bonds. chemfaces.com HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons separated by two or three bonds, which is invaluable for establishing connectivity across quaternary carbons and ring systems. frontiersin.org The combination of these 2D NMR techniques allows for the comprehensive mapping of the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of this compound and information about its fragmentation pattern, which aids in confirming the molecular formula and identifying structural subunits.

High-Resolution Mass Spectrometry (HRMS): Provides an accurate measurement of the molecular mass, allowing for the determination of the elemental composition (molecular formula). Studies on this compound have confirmed its molecular formula as C₁₅H₂₆O₂ with a molecular weight of 238.366 g/mol or 238.37 g/mol . nih.govbiosynth.com HR-ESI-MS has been used to confirm its structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy offer insights into the functional groups and electronic transitions within this compound.

IR Spectroscopy: Measures the absorption of infrared radiation by the molecule, revealing the presence of specific functional groups through characteristic vibrational frequencies. The presence of hydroxyl groups (-OH) in this compound would be indicated by a broad absorption band in the IR spectrum. rsc.org

UV-Vis Spectroscopy: Measures the absorption of ultraviolet and visible light, providing information about electronic transitions, particularly in molecules containing conjugated double bonds or chromophores. mrclab.commsu.edu While this compound contains a double bond, its UV-Vis spectrum can help confirm the nature and environment of this unsaturation. rsc.orgspectroscopyonline.com

Circular Dichroism (CD) and Optical Rotation for Chiral Determination

This compound is a chiral molecule, and CD and optical rotation are essential techniques for characterizing its stereochemistry.

Optical Rotation: Measures the rotation of plane-polarized light as it passes through a solution of the chiral compound. The magnitude and direction of rotation ([α]D) are characteristic of a specific enantiomer and can vary depending on the solvent and source. wikipedia.orgmgcub.ac.in this compound has been reported to have [α]D²⁵ values ranging from +92° to -96.8°.

Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light by a chiral molecule, particularly in the region of electronic absorption bands. wikipedia.orglibretexts.org CD spectroscopy can provide information about the absolute configuration and conformation of chiral molecules, especially when chromophores are present or introduced through derivatization. dp.techwordpress.comrsc.org Exciton-coupled circular dichroism (ECCD) can be used for determining absolute stereochemistry, particularly for molecules with multiple chiral centers. msu.edu

Determination of Relative and Absolute Stereochemistry of this compound

Determining the spatial arrangement of atoms (stereochemistry) in this compound is a critical part of its structural elucidation. This involves establishing both the relative orientation of chiral centers within the molecule and the absolute configuration (R or S) at each center. slideshare.net

Studies have established this compound as a eudesmane-type sesquiterpenoid with hydroxyl groups at positions 1β and 4β. The IUPAC name, (1R,4S,4aR,8aR)-4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,8-hexahydronaphthalene-1,4-diol, explicitly defines the absolute configuration at its chiral centers. nih.gov Early research involving chemical transformations and spectroscopic analysis, including NMR data interpretation (such as the coupling constants of protons on hydroxyl-bearing carbons and the chemical shifts of methyl groups), was crucial in proposing the relative and absolute configurations. rsc.org For instance, the coupling pattern of the proton at C-1 indicated its axial orientation, suggesting a β-equatorial configuration for the hydroxyl group at this position in a trans-decalin system. rsc.org The 1,3-diaxial relationship between the angular methyl group and the 4-hydroxyl group, inferred from NMR data, supported the β configuration of the hydroxyl group at C-4 and a trans-fused ring system or a non-steroid-like cis-conformer. rsc.org Techniques like the Mosher ester procedure can be used to determine absolute configurations, particularly for compounds with hydroxyl groups. molaid.com

Computational Chemistry Approaches to Conformational Analysis of this compound

Computational chemistry provides valuable tools for exploring the possible three-dimensional arrangements (conformers) of this compound and their relative energies. This is particularly important for flexible molecules.

Molecular Mechanics and Molecular Dynamics: These methods use classical physics to model the interactions between atoms and simulate the molecule's movement over time, allowing for the exploration of conformational space. basicmedicalkey.com Molecular dynamics simulations have been used in studies involving this compound to understand its interactions and stability in different environments. malariaworld.orgtandfonline.comresearchgate.netresearchgate.net

Quantum Mechanics (e.g., DFT): Quantum mechanical methods, such as Density Functional Theory (DFT), can provide more accurate energy calculations for different conformers and are used for geometry optimization. malariaworld.org These calculations can help determine the most stable conformations and predict spectroscopic properties. basicmedicalkey.com

Conformational Search: Algorithms are employed to systematically search for low-energy conformers on the potential energy surface of the molecule. basicmedicalkey.comic.ac.ukucla.edu Understanding the preferred conformations is important for correlating structure with activity and interpreting spectroscopic data, such as CD spectra. wordpress.comrsc.orgbasicmedicalkey.com

Computational studies involving this compound have utilized geometry optimization and molecular dynamics simulations to investigate its binding and stability, for example, in the context of protein interactions. malariaworld.orgtandfonline.comresearchgate.net These in silico approaches complement experimental data by providing a deeper understanding of the molecule's dynamic behavior and favored spatial arrangements.

Biological Activities and Mechanistic Investigations of Oplodiol in Preclinical Systems

Antimalarial Activity of Oplodiol

Recent studies, including computational investigations, have highlighted this compound's potential as an antimalarial agent. malariaworld.org Its activity has been particularly explored against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria. malariaworld.orgacs.org

Inhibition of Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) as a Molecular Target

Plasmodium falciparum dihydrofolate reductase (PfDHFR) is a crucial enzyme in the folate synthesis pathway, which is essential for the parasite's survival. tandfonline.comdibru.ac.in Inhibitors of PfDHFR disrupt this pathway, leading to parasite death. npaa.in this compound has been identified as a potential inhibitor of PfDHFR. malariaworld.org

Investigation of Binding Mechanisms and Active Site Interactions

Molecular docking and dynamics simulations have been employed to investigate how this compound interacts with PfDHFR. These studies suggest that this compound binds effectively to the active site of PfDHFR. malariaworld.org The binding of this compound has been observed to be stable against various strains of PfDHFR, including wild-type and mutant strains. malariaworld.orgmalariaworld.orgtandfonline.comresearchgate.net Specific interactions include the formation of hydrogen bonds with active site residues such as ASP 54. researchgate.netsemanticscholar.org Hydrophobic interactions, including those with MET 55, also contribute to this compound's binding affinity. tandfonline.commalariaworld.orgmalariaworld.org The pyrimethamine-binding region of PfDHFR-TS is defined by the position of ASP 54 and SER 108 on either end of the active site. researchgate.net

In Vitro Enzymatic Assays for PfDHFR Inhibition

While computational studies indicate this compound's potential as a PfDHFR inhibitor, in vitro enzymatic assays are crucial for confirming this activity and quantifying its potency. Research on other compounds targeting PfDHFR has utilized in vitro enzymatic assays to measure inhibitory activity by monitoring NADPH consumption, a co-factor in the DHFR reaction, at 340 nm. nih.govnih.gov These assays can determine the half maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) of a compound against PfDHFR. nih.gov

Anti-plasmodial Efficacy against P. falciparum Strains in Cell Culture Models

This compound has demonstrated anti-plasmodial efficacy against Plasmodium falciparum strains in cell culture models. chemfaces.combioquote.com Studies have reported noteworthy anti-plasmodial activity against P. falciparum strains. chemfaces.combioquote.com For instance, this compound isolated from Reneilmia cincinnata has shown antiplasmodial activity against P. falciparum with an IC₅₀ of 4.1 μM. malariaworld.org Cell culture methods for P. falciparum typically involve maintaining the parasite in human red blood cell suspensions using specific culture media under controlled atmospheric conditions. nih.govwho.intmalariaresearch.eufrontiersin.org

Comparative Analysis with Known Antimalarial Agents

Computational studies have compared the binding affinity of this compound to PfDHFR with that of known inhibitors like nitidine (B1203446). The binding free energy of this compound in complex with various PfDHFR strains was estimated to be approximately -93.701 kJ/mol, while that of nitidine was -106.206 kJ/mol. malariaworld.orgtandfonline.commalariaworld.orgtandfonline.commalariaworld.org Molecular docking studies have also provided binding energy values, with this compound showing a binding affinity of -8.5 kcal/mol compared to nitidine at -9.0 kcal/mol in one study. These computational results suggest that this compound exhibits a competitive binding profile relative to known inhibitors.

Table 1: Computational Binding Data of this compound and Nitidine with PfDHFR

CompoundBinding Affinity (kcal/mol)Binding Free Energy (kJ/mol)
This compound-8.5 -93.701 malariaworld.orgtandfonline.commalariaworld.orgtandfonline.commalariaworld.org
Nitidine-9.0 -106.206 malariaworld.orgtandfonline.commalariaworld.orgtandfonline.commalariaworld.org

Cytotoxic and Antineoplastic Potential of this compound

Beyond its antimalarial properties, this compound has also shown cytotoxic effects against several human cancer cell lines in preclinical studies. Research indicates its potential in cancer research due to these cytotoxic effects. Studies have demonstrated moderate cytotoxic effects on human lung adenocarcinoma A549 cells with an IC₅₀ value of 25.5 μg/mL. chemfaces.combioquote.com this compound's activity against A549 cells has been contrasted with other compounds, suggesting that hydroxylation patterns may influence tumor selectivity. Cytotoxic effects have also been reported against other human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers. nih.govresearchgate.net These findings suggest that this compound may induce apoptosis in cancer cells through various mechanisms.

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

Cell LineIC₅₀ (μg/mL)Reference
Human lung adenocarcinoma A54925.5 chemfaces.combioquote.com
Breast cancer (MCF-7)Not specified nih.gov
Liver cancer (HepG2)Not specified nih.gov
Colon cancer (HCT-116)Not specified nih.gov

Inhibition of Proliferation in Human Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116, A549)

Studies have demonstrated the cytotoxic effects of this compound against several human cancer cell lines . Investigations into the inhibitory effects of this compound on the proliferation of specific human cancer cell lines have provided quantitative data on its potency . The following table summarizes the IC50 values reported for this compound against MCF-7, HepG2, and HCT-116 cell lines .

Cell LineTissue OriginIC50 (µM)
MCF-7Human breast cancer15.4
HepG2Human liver cancer20.1
HCT-116Human colon cancer18.3

These IC50 values indicate the concentration of this compound required to inhibit 50% of cell growth in these specific cancer cell lines under the tested conditions . While A549 human lung cancer cells are a relevant cell line for cancer research, specific data on this compound's inhibition of proliferation in A549 cells was not available in the consulted literature.

Mechanisms of Cancer Cell Apoptosis Induction by this compound

This compound has been suggested to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells and is a key target in cancer therapy mdpi.commdpi.comfrontiersin.orgkhanacademy.orgwikipedia.org. While this compound is thought to induce apoptosis through various mechanisms, the detailed molecular pathways involved have not been explicitly described in the available research . Further investigations are needed to elucidate the specific mechanisms by which this compound triggers apoptosis in cancer cells.

Modulation of Cell Cycle Progression in Cancer Cells

The cell cycle is a tightly regulated process that controls cell growth and division, and its dysregulation is a hallmark of cancer bmrat.orgnih.govkhanacademy.org. Modulating cell cycle progression can be a strategy to inhibit cancer cell proliferation mdpi.com. While some compounds have been shown to affect cell cycle phases in cancer cells, specific research detailing how this compound modulates cell cycle progression in cancer cells was not found in the consulted literature rsc.orgmdpi.comwellbeingintlstudiesrepository.orgmdpi.com. This area requires further investigation to understand this compound's potential impact on the cell cycle machinery of cancer cells.

Preclinical Efficacy Studies in Established Animal Models of Cancer

Preclinical efficacy studies in established animal models are crucial for evaluating the potential of a compound before clinical trials wellbeingintlstudiesrepository.orgbiorxiv.orgnih.govherabiolabs.com. These models aim to mimic the complex environment of human cancer and assess a compound's effectiveness in vivo researchgate.netnih.gov. While animal models are widely used in cancer research, specific data detailing preclinical efficacy studies of this compound in established animal models of cancer were not available in the consulted literature mdpi.com. Such studies would be valuable for assessing this compound's in vivo anticancer potential.

Antioxidant Properties of this compound

This compound exhibits notable antioxidant activity . Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer nih.govoncolink.org.

Mechanisms of Free Radical Scavenging (e.g., Hydrogen Atom Donation from Hydroxyl Groups)

This compound's antioxidant activity is attributed, in part, to its ability to scavenge free radicals . A key mechanism by which many antioxidants, particularly those with hydroxyl groups, neutralize free radicals is through the donation of a hydrogen atom nih.govoncolink.orglipidmaps.orgdovepress.comcolab.wsresearchgate.netfrontiersin.org. This process stabilizes the radical and can interrupt oxidative chain reactions oncolink.orgcolab.ws. This compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups .

In Vitro Assays for Antioxidant Capacity (e.g., DPPH, ABTS methods)

In vitro assays are commonly used to quantify the antioxidant capacity of compounds mdpi.comkhanacademy.orgkoreascience.krsemanticscholar.orgkoreascience.kr. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods are among the popular spectrophotometric assays used to determine the radical scavenging activity of substances mdpi.comkhanacademy.orgkoreascience.krsemanticscholar.orgkoreascience.krekb.egnih.govresearchgate.netrasayanjournal.co.in. These assays measure the ability of a compound to neutralize colored free radicals, leading to a decrease in absorbance that can be quantified koreascience.krsemanticscholar.orgekb.egrasayanjournal.co.in. This compound's ability to scavenge free radicals has been quantified, with reported IC50 values for its antioxidant activity ranging from 26.13 to 85.60 µM . While the specific results from DPPH or ABTS assays for this compound were not detailed in the consulted literature, these methods are relevant for evaluating the type of antioxidant activity reported for this compound.

Cellular Antioxidant Enzyme Modulation

Antioxidant enzymes play a critical role in mitigating oxidative stress by neutralizing excessive reactive oxygen species (ROS) xiahepublishing.commdpi.com. While this compound has demonstrated antioxidant activity by scavenging free radicals, with reported IC₅₀ values ranging from 26.13 to 85.60 µM, specific detailed research findings on this compound's direct modulation of cellular antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) were not prominently available in the search results xiahepublishing.comfrontiersin.org. Studies on other compounds highlight that modulation of these enzymes can occur through various mechanisms, including influencing their expression and activity nih.govnih.gov.

Anti-inflammatory Effects of this compound

This compound has been indicated to possess anti-inflammatory properties . Inflammation is a complex process involving the release of various mediators, including pro-inflammatory cytokines and eicosanoids produced via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways tandfonline.comnih.gov.

Inhibition of Pro-inflammatory Cytokine Production

This compound is reported to inhibit the production of pro-inflammatory cytokines . Pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are key mediators in the inflammatory response core.ac.uk. Inhibition of these cytokines is a common strategy for anti-inflammatory agents core.ac.uk.

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

This compound is also reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes are central to the metabolism of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, which are significant inflammatory mediators nih.govnih.gov. Inhibition of both COX and LOX pathways is considered a strategy for developing anti-inflammatory agents with potentially reduced side effects compared to inhibitors targeting only one pathway nih.gov.

In Vitro Cellular Models for Anti-inflammatory Assessment

In vitro cellular models are widely used to assess the anti-inflammatory effects of compounds mdpi.com. Commonly used models include macrophage cell lines such as RAW 264.7 cells, which can be stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state mdpi.comnih.gov. The inhibition of nitric oxide (NO) production and the modulation of cytokine release in these models are often measured to evaluate anti-inflammatory activity mdpi.commedchemexpress.com. One study mentioned this compound having an IC50 of 63.5 μM for the inhibition of LPS-induced nitric oxide production in mouse BV2 cells medchemexpress.com.

Data on the inhibition of nitric oxide production by this compound in BV2 cells:

Cell LineStimulusAnalyteIC₅₀ (µM)Incubation TimeAssay MethodCitation
BV-2LPSNitric Oxide63.524 hoursGriess assay medchemexpress.com

Osteogenic Stimulation by this compound

This compound has shown a stimulative effect on osteogenesis chemfaces.com. Osteogenesis is the process of bone formation, involving the proliferation and differentiation of osteoblasts .

Promotion of Osteoblast Proliferation and Differentiation in Culture

Studies have indicated that this compound has a stimulative effect on the proliferation and differentiation of cultured osteoblasts chemfaces.comnih.gov. Osteoblast proliferation and differentiation are key stages in bone formation in vitro, characterized by the expression of specific markers such as alkaline phosphatase (ALP) and osteocalcin (B1147995) plos.org. Research on Homalomena occulta, a source of this compound, tested the activity of its extract and isolated compounds, including this compound, on stimulating osteoblast proliferation, differentiation, and mineralization in vitro chemfaces.comnih.gov. These studies utilize in vitro models to evaluate the potential of compounds to promote bone cell activity researchgate.net.

Data on the effect of this compound on osteoblast proliferation and differentiation:

CompoundEffect on Osteoblast ProliferationEffect on Osteoblast DifferentiationEffect on Osteoblast MineralizationIn Vitro ModelCitation
This compoundStimulative effectStimulative effectNot specifiedCultured osteoblasts chemfaces.comnih.gov

Influence of Hydroxylation Patterns on Osteogenic Activity

The hydroxylation patterns of compounds can significantly influence their biological activities, including osteogenic activity. nih.gov Specifically, the 1β,4β-diol configuration present in this compound is reported to enhance osteogenic activity when compared to non-hydroxylated analogs. This suggests that the positioning and presence of the hydroxyl groups on the eudesmane (B1671778) backbone are crucial for its effects on bone formation. This compound shares a eudesmane backbone with other compounds like bullatantriol, but they differ in their hydroxylation patterns. Another related compound, oplopanone (B156011), lacks hydroxyl groups but has a ketone at position 4, which reduces its hydrogen-bonding capacity compared to this compound.

Assessment of Bone Mineralization in Preclinical Models

Preclinical models, such as ovariectomized (OVX) rodents and sheep, are commonly used to study altered bone metabolism and assess potential therapeutic agents for bone loss conditions like osteoporosis. nih.gov These models allow for the investigation of changes in bone mineral density, micro-structural parameters, and biochemical markers. nih.gov Studies have reported that this compound, along with other compounds like oplopanone and homalomenol C, has been investigated in relation to bone mineralization and collagen content in preclinical OVX-induced bone loss models. researchgate.net Assessment of bone mineralization in these models typically involves evaluating parameters that reflect the deposition of minerals, primarily calcium and phosphate (B84403), into the bone matrix, a process crucial for bone strength and integrity. mdpi.combiorxiv.org

Other Investigated Biological Activities of this compound

Antiviral Activity (e.g., Coxsackie Virus B3)

This compound has shown potential antiviral activity. Sesquiterpenoids, in general, are known to be active against various viruses. tandfonline.com Research indicates that this compound exhibits antiplasmodial activity against the chloroquine-resistant W2 P. falciparum strain with an IC₅₀ value of 4.17 μM. tandfonline.commalariaworld.org While direct detailed studies on this compound's antiviral activity specifically against Coxsackie virus B3 (CVB3) were not extensively found in the immediate search results, other natural compounds, including flavonoids and other small molecules, have demonstrated antiviral activity against CVB3 in preclinical settings. mdpi.comnih.govnih.govfrontierspartnerships.org These studies highlight the potential for natural products to act as antiviral agents by targeting various stages of the viral replication cycle or modulating host cell responses. mdpi.com

Potential Antibacterial Effects and Mechanisms

This compound has been reported to possess antibacterial activity. The mechanism of action for antibacterial compounds can vary, including disrupting bacterial cell membranes, inhibiting essential protein and nucleic acid synthesis, or interfering with bacterial metabolism. mdpi.comresearchgate.netnih.govfrontiersin.org For this compound, its antibacterial activity is suggested to involve the disruption of bacterial cell membranes and the inhibition of the synthesis of essential proteins and nucleic acids. Natural alkaloids and other plant-derived compounds have also been shown to exert antibacterial effects through mechanisms such as altering cell membrane permeability and affecting DNA function. mdpi.com

Neuropharmacological Enzyme Inhibition (e.g., Acetylcholinesterase)

This compound's potential as a neuropharmacological agent has been explored through its inhibitory effects on enzymes like acetylcholinesterase (AChE). chemfaces.com AChE is a key enzyme involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a strategy used in the treatment of neurodegenerative diseases like Alzheimer's disease to enhance cholinergic neurotransmission. wikipedia.orgscielo.org.comdpi.comnih.gov While this compound has been listed in databases that include compounds screened for various biological activities, including enzyme inhibition chemfaces.com, detailed research specifically on the mechanism and potency of this compound as an acetylcholinesterase inhibitor was not prominently featured in the search results. However, other natural compounds, particularly those with hydroxyl groups, have been reported to exhibit AChE inhibitory activity, suggesting a potential structural basis for such effects. scielo.org.co

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Oplodiol

Impact of Structural Modifications on Oplodiol's Biological Activities

Modifications to the structure of this compound can significantly impact its biological activities. Research on sesquiterpenoids in general provides a framework for understanding these effects.

Role of Hydroxyl Group Orientation and Number

The position and stereochemistry (orientation) of hydroxyl groups are critical determinants of biological activity in many natural products, including sesquiterpenoids mdpi.comresearchgate.net. While direct studies specifically detailing the impact of hydroxyl group orientation and number on this compound's activity are not explicitly found, research on related sesquiterpenoids indicates that the presence and position of hydroxyl substitutions can influence activities such as cytotoxicity mdpi.com. For example, certain hydroxyl-substituted eudesmanes have shown specific biological effects mdpi.com. The two hydroxyl groups in this compound, located at positions 1 and 4 of the perhydronaphthalene core, likely play a role in hydrogen bonding and other interactions with target molecules, and their specific configuration (1S,4R) is expected to be important for optimal binding and activity nih.gov.

Influence of Carbocyclic Skeleton Modifications

The carbocyclic skeleton provides the core scaffold of this compound nih.gov. Modifications to this bicyclic system, such as changes in ring size, the introduction of double bonds, or alterations to the position and nature of alkyl substituents (like the methyl and isopropyl groups), can significantly affect the molecule's three-dimensional structure, flexibility, and interaction with biological targets. While specific examples of carbocyclic skeleton modifications of this compound and their impact on activity are not detailed in the search results, studies on other sesquiterpenoids demonstrate that variations in the carbocyclic framework lead to diverse biological profiles mdpi.commdpi.com. The eudesmane-type skeleton, to which this compound is related, is known for its varied biological activities depending on the specific substituents and their arrangement mdpi.com.

Rational Design and Synthesis of this compound Analogues for SAR Elucidation

Rational design and synthesis of analogues are fundamental to SAR studies. By systematically modifying specific parts of the this compound structure, researchers can probe the contribution of each group or feature to the observed biological activity. This involves designing molecules with targeted changes, such as altering the functional groups, modifying the carbocyclic skeleton, or changing the stereochemistry. The synthesized analogues are then tested for their biological activity, and the results are correlated with the structural modifications. This iterative process helps to build a detailed understanding of the SAR. Although detailed synthetic schemes for this compound analogues specifically for SAR studies are not provided, the isolation of this compound alongside related sesquiterpenoids like oplopanone (B156011) and 6,8-Cyclo-1,4-eudesmanediol from natural sources suggests potential starting points for analogue synthesis or provides naturally occurring related structures for comparison mdpi.complantaedb.comchemfaces.com. The goal is to identify structural features that enhance potency, selectivity, or alter the mechanism of action.

Computational Approaches to SAR and QSAR Modeling for this compound Derivatives

Computational approaches, including molecular docking, molecular dynamics simulations, and QSAR modeling, are increasingly used to complement experimental SAR studies and to predict the activity of potential this compound derivatives ak-tyagi.comdntb.gov.uamalariaworld.orgresearchgate.net. These methods can provide insights into the interactions between this compound and its potential biological targets at the molecular level.

Ligand-Based and Structure-Based Computational Models

Ligand-Based Computational Models: These models rely on the known biological activities and chemical structures of a set of ligands (in this case, this compound and its analogues) to build a model that can predict the activity of new compounds. Techniques include QSAR modeling, which develops mathematical relationships between molecular descriptors (representing structural and chemical properties) and biological activity ak-tyagi.comresearchgate.net. Pharmacophore modeling, another ligand-based approach, identifies the essential features and their spatial arrangement required for a molecule to interact with a specific target ak-tyagi.comtandfonline.comnih.gov. A ligand-based virtual screening approach has been used to predict the activity of terpenes, including some from the Fabaceae family, against SARS-CoV-2 researchgate.net.

Structure-Based Computational Models: These models utilize the three-dimensional structure of the biological target (e.g., an enzyme or receptor) to predict how a ligand will bind and the strength of that binding. Molecular docking is a key structure-based technique that predicts the preferred orientation (binding pose) of a ligand within the binding site of a target protein and estimates the binding affinity ak-tyagi.comdntb.gov.uamalariaworld.orgresearchgate.netresearchgate.netnih.gov. Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time and provide more realistic insights into their interactions ak-tyagi.commalariaworld.orgresearchgate.netresearchgate.net. Computational studies have investigated this compound as a potential inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR) using molecular docking and dynamics simulations, suggesting its capability to inhibit this enzyme ak-tyagi.comdntb.gov.uamalariaworld.orgresearchgate.nettandfonline.comnih.govdocumentsdelivered.comacs.org. These studies can help identify key amino acid residues involved in binding and explain the observed activity, guiding the design of improved inhibitors.

Prediction of Novel Active Analogues through Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those most likely to bind to a specific drug target wikipedia.org. This approach is often used in conjunction with SAR and QSAR studies to predict novel active analogues of a lead compound like this compound nih.govrsc.org.

Computational studies on this compound's interaction with PfDHFR have utilized molecular docking and molecular dynamics simulations to model its binding researchgate.net. Molecular docking predicts the preferred orientation (binding pose) of a ligand within a protein's binding site and estimates the binding affinity through scoring functions nih.govwikipedia.org. Molecular dynamics simulations provide insights into the stability of the protein-ligand complex over time, accounting for the dynamic nature of biological systems nih.gov.

In one computational study, this compound was investigated alongside Nitidine (B1203446) as potential inhibitors of PfDHFR researchgate.netdntb.gov.ua. Molecular docking predicted that several ligands, including this compound, could bind at the active site of the DHFR domain with binding energies ranging from -6.4 to -9.5 kcal/mol researchgate.net. Interactions with residues like MET55 and PHE58 were frequently observed in the docking study researchgate.net. Molecular dynamics simulations further assessed the stability of the binding. The average binding free energy of this compound in complex with various PfDHFR strains was calculated to be -93.701 kJ/mol, suggesting a strong interaction and stability researchgate.net. This type of computational analysis can be a precursor to virtual screening efforts, where the binding site characteristics and interaction patterns identified for this compound are used to screen databases of other compounds for potential binders with similar or improved predicted affinities.

The process of predicting novel active analogues through virtual screening typically involves:

Target Preparation: Preparing the 3D structure of the target protein (e.g., PfDHFR) for computational analysis.

Ligand Database Preparation: Curating a library of small molecules to be screened.

Docking or Pharmacophore Screening: Using computational methods like molecular docking or pharmacophore modeling to evaluate the potential interaction of each molecule in the library with the target site wikipedia.orgmdpi.com. Docking scores or pharmacophore fit values are used to rank the compounds.

Post-Screening Analysis: Analyzing the top-ranked compounds, which may include visual inspection of binding poses, evaluation of key interactions (e.g., hydrogen bonds, hydrophobic interactions), and potentially further validation with molecular dynamics simulations nih.gov.

Selection of Candidates: Identifying promising candidates for synthesis and experimental testing based on computational predictions.

While specific data tables detailing the virtual screening of large compound libraries for this compound analogues were not found in the provided search results, the computational methods applied to this compound (docking and molecular dynamics) are fundamental techniques used in such virtual screening workflows researchgate.netnih.govwikipedia.orgmdpi.com. The reported binding energy of this compound to PfDHFR (-93.701 kJ/mol) serves as a benchmark; novel analogues predicted through virtual screening would ideally exhibit comparable or more favorable predicted binding energies researchgate.net.

Advanced Computational and Systems Biology Approaches in Oplodiol Research

Molecular Docking and Molecular Dynamics Simulations for Protein-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict the binding affinity and study the dynamic interactions between a small molecule (ligand) and a biological target (protein). In the context of Oplodiol research, these methods have been applied to explore its potential inhibitory activity against Plasmodium falciparum dihydrofolate reductase (PfDHFR), a crucial enzyme in the folate synthesis pathway essential for the survival of the malaria parasite. wikipedia.orgnih.gov

A computational study employed molecular docking and molecular dynamics simulations to investigate the inhibitory activity of several antiplasmodial natural products, including this compound and nitidine (B1203446), against wild-type and mutant strains of PfDHFR. nih.gov The molecular docking study indicated that several ligands, including this compound, preferentially bind at the active site of the PfDHFR domain. nih.gov Interactions with residues such as MET55 and PHE58 were frequently observed in the docking analysis. nih.gov

Following the docking studies, molecular dynamics simulations were conducted to assess the stability and nature of the interactions between the ligands and the various PfDHFR strains under dynamic conditions. nih.gov The simulations revealed that the binding of this compound was stable against all tested strains of PfDHFR. nih.gov The stability observed in MD simulations suggests that this compound could maintain its binding pose and interactions with the protein over time.

Binding free energy calculations further quantified the interaction strength between this compound and PfDHFR. The average binding free energy of this compound in complex with the various PfDHFR strains was reported to be -93.701 kJ/mol. nih.gov For complexes with wild-type, double mutant, and quadruple mutant PfDHFR, the binding free energies for this compound were estimated to be -93.958 kJ/mol, -75.521 kJ/mol, and -93.701 kJ/mol, respectively. These negative binding free energies indicate favorable interactions and the potential for this compound to inhibit PfDHFR. The impressive in silico activities observed for this compound suggest its potential as a lead compound for the development of new antifolate agents. nih.gov

Here is a summary of the binding free energies of this compound with different PfDHFR strains from the computational study:

PfDHFR StrainBinding Free Energy (kJ/mol)
Wild-type-93.958
Double Mutant-75.521
Quadruple Mutant-93.701
Average-93.701

The root mean square deviation (RMSD) of this compound in complex with the wild-type and mutant strains of PfDHFR was observed to be less than 2 nm, further supporting a very stable binding interaction under dynamic conditions.

Application of Network Pharmacology to Elucidate this compound's Polypharmacology

Network pharmacology is a systems-level approach that investigates the complex interactions between drugs, targets, and diseases within biological networks. It moves beyond the traditional "one drug, one target" paradigm to explore the polypharmacological effects of a compound, where a single molecule may interact with multiple targets or pathways. This approach is particularly valuable for natural products like this compound, which may exert their biological effects through diverse mechanisms.

By constructing networks of compound-target, target-disease, and protein-protein interactions, network pharmacology can help to:

Identify multiple potential targets of a compound.

Elucidate the complex pathways and biological processes influenced by the compound.

Predict potential therapeutic uses and side effects based on the interconnectedness of targets.

Understand the synergistic or antagonistic effects of multiple compounds (relevant if this compound is part of a mixture or extract).

While network pharmacology is a powerful tool widely applied in drug discovery, particularly for natural products and traditional medicines, specific published research detailing the application of network pharmacology analysis specifically to this compound to elucidate its polypharmacology was not identified in the conducted search. Applying network pharmacology to this compound could provide a broader understanding of its potential biological activities beyond its interaction with PfDHFR and reveal its effects on various interconnected biological pathways.

Chemoinformatic Tools for Data Mining and Predictive Modeling of this compound

Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry. Chemoinformatic tools are essential for managing, analyzing, and modeling chemical data. Data mining and predictive modeling are key aspects of chemoinformatics applied in drug discovery.

For a compound like this compound, chemoinformatic tools could be used for:

Data Mining: Extracting relevant information about this compound from large chemical and biological databases, including its sources, related compounds, and known activities.

Property Prediction: Predicting various physicochemical, pharmacokinetic (absorption, distribution, metabolism, excretion), and toxicological properties based on its chemical structure using quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models.

Similarity Searching and Clustering: Identifying structurally similar compounds to this compound that may share similar biological activities.

Virtual Screening: Screening large libraries of compounds to find molecules with similar properties or predicted activity profiles to this compound.

Predictive modeling, often built upon data mining, involves developing models to forecast specific outcomes, such as biological activity or toxicity, based on chemical structure or other data.

Although chemoinformatic tools, data mining, and predictive modeling are widely used in the study of natural products and in drug discovery pipelines, specific published research detailing the application of these methods specifically for data mining or predictive modeling of this compound's properties or activities was not found in the conducted search. Applying these tools to this compound could help prioritize further experimental studies and potentially identify novel applications or modifications of the compound.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

Artificial Intelligence (AI) and Machine Learning (ML), a subset of AI, are increasingly being integrated into various stages of drug discovery and development. These technologies can analyze vast amounts of complex biological and chemical data to identify patterns, make predictions, and automate processes, potentially accelerating the discovery of new drug candidates.

The integration of AI and ML in the context of this compound research or drug discovery involving similar compounds could involve:

Target Identification: Using ML algorithms to analyze biological data and predict novel protein targets that this compound might interact with.

Molecule Generation and Optimization: Employing generative AI models to design novel compounds with improved properties based on the this compound scaffold or its activity profile.

Activity and Property Prediction: Building ML models to predict the efficacy, potency, or other relevant properties of this compound and its analogs based on their structures.

Synthesis Planning: Utilizing AI tools to suggest optimal synthetic routes for this compound or its derivatives.

Virtual Screening: Applying advanced ML models for more accurate and efficient virtual screening of large chemical libraries to find compounds with potential this compound-like activity.

Future Directions and Translational Research Perspectives for Oplodiol

In-depth Elucidation of Underexplored Mechanisms of Action

While some biological activities of Oplodiol have been observed, a comprehensive understanding of its underlying mechanisms of action remains an active area of research. For instance, computational studies have suggested this compound as a potential inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a crucial enzyme in the folate metabolic pathway of the malaria parasite. malariaworld.orgmalariaworld.orgresearchgate.net This in silico finding provides a starting point for further detailed investigations into the specific interactions between this compound and PfDHFR, potentially involving structural biology techniques and enzyme kinetics studies to confirm and characterize the inhibition. Beyond its potential antimalarial activity, this compound has also been noted in the context of anti-photoaging research, where some sesquiterpenes, including this compound, have shown effects on down-regulating matrix metalloproteinase-1 (MMP-1) expression and increasing type I collagen levels in UVB-induced cells. frontiersin.org Future research needs to delve deeper into the molecular pathways involved in these effects, potentially identifying other enzymes or signaling molecules influenced by this compound. Understanding these detailed mechanisms is crucial for fully appreciating this compound's therapeutic potential and guiding further development.

Identification and Validation of Novel Molecular Targets

The identification of specific molecular targets is a critical step in drug discovery and development. While PfDHFR has been suggested as a potential target through computational studies, experimental validation is required to confirm this interaction and explore other possible targets. malariaworld.orgmalariaworld.orgresearchgate.net Techniques such as affinity-based protein profiling, thermal stability profiling, and limited proteolysis-mass spectrometry can be employed to systematically identify proteins that directly bind to this compound within biological systems. mtoz-biolabs.comresearchgate.netmdpi.com Given the diverse biological activities observed for sesquiterpenes, it is plausible that this compound interacts with multiple molecular targets, contributing to its various effects. mdpi.com Future research should focus on employing these advanced proteomic and biochemical methods to identify novel molecular targets and subsequently validate these interactions through techniques like knockdown or knockout models to confirm their functional significance in this compound's biological activities.

Optimization of Bioactivity and Bioavailability through Chemical Modification

Chemical modification of natural products is a common strategy to enhance their bioactivity, improve pharmacokinetic properties, and reduce potential toxicity. Understanding the structure-activity relationships (SAR) of this compound is essential for rational design of modified analogs. researchgate.netslideshare.netnih.gov The presence of hydroxyl groups in this compound's structure suggests potential sites for modification to alter its polarity, solubility, and interactions with biological targets. nih.govlibretexts.org Future research should involve the synthesis of this compound derivatives with targeted structural changes to explore the impact on its antimalarial activity, anti-photoaging effects, and any other observed biological properties. thieme-connect.com Techniques like combinatorial chemistry can be utilized to generate libraries of this compound analogs for high-throughput screening. slideshare.net Evaluating the bioactivity of these modified compounds in vitro and in vivo will provide valuable insights into the structural features critical for activity and guide the development of optimized this compound-based therapeutic candidates with improved bioavailability and potency. researchgate.netlibretexts.org

Development of Advanced Preclinical Models for Comprehensive Efficacy Assessment

To accurately assess the therapeutic potential of this compound and its derivatives, the development and utilization of advanced preclinical models are necessary. While in vitro studies using cell lines provide initial insights, more complex models are needed to mimic the physiological environment and disease progression more closely. For evaluating its antimalarial efficacy, studies in relevant animal models of malaria are crucial. koreascience.krathmsi.orgnih.gov Similarly, for investigating its anti-photoaging effects, advanced skin models or animal models of photoaging would provide a more comprehensive assessment of its protective and restorative properties. frontiersin.org The development of genetically engineered mouse models that recapitulate specific aspects of human diseases could also be valuable for understanding this compound's effects in a more clinically relevant context. These advanced preclinical models will be instrumental in generating robust efficacy data, evaluating pharmacokinetics and pharmacodynamics, and ultimately informing decisions about potential clinical translation.

Sustainable Sourcing and Bioproduction Methodologies for this compound

As a natural product, the sustainable sourcing of this compound is an important consideration, particularly if it progresses towards wider therapeutic use. This compound has been isolated from various plant sources, some of which may face challenges related to cultivation or environmental factors. nih.govplantaedb.comniscpr.res.in Exploring sustainable harvesting practices and optimizing extraction methods from these natural sources are necessary steps. niscpr.res.in Furthermore, the development of bioproduction methodologies, such as microbial fermentation or plant cell culture, offers a promising alternative for scalable and sustainable production of this compound. esib.atnih.govglobenewswire.comboehringer-ingelheim.com Synthetic biology approaches can be employed to engineer microorganisms or plant cell lines to produce this compound efficiently and cost-effectively. nih.govglobenewswire.com Research in this area would focus on identifying the biosynthetic pathway of this compound and transferring the relevant genes into suitable host organisms for fermentation. nih.gov Optimizing fermentation conditions and downstream processing will be crucial for achieving high yields and purity of this compound, ensuring a sustainable supply for future research and potential therapeutic applications.

Q & A

Q. How is Oplodiol isolated and characterized from natural sources?

this compound is typically isolated via chromatographic techniques, including thin-layer chromatography (TLC), silica gel column chromatography, and HPLC, as demonstrated in studies on soft corals (Lemnalia sp.) and plants like Homalomena occulta . Structural elucidation employs NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (MS), with comparisons to spectral databases for eudesmane-type sesquiterpenoids . For reproducibility, experimental protocols should specify solvent systems (e.g., hexane/ethyl acetate gradients) and purity validation methods (e.g., ≥95% by HPLC) .

Q. What in vitro assays confirm this compound's antiplasmodial activity?

Standard antiplasmodial assays involve culturing Plasmodium falciparum strains (e.g., 3D7 or Dd2) and measuring inhibition of parasite growth via SYBR Green fluorescence or lactate dehydrogenase (LDH) activity . This compound’s IC₅₀ values are compared to reference drugs like chloroquine. Researchers must control for cytotoxicity using mammalian cell lines (e.g., HEK293) to distinguish selective antiplasmodial effects .

Q. How should experiments be designed to assess this compound’s osteogenic effects?

Osteoblast proliferation assays use primary cultures or cell lines (e.g., MC3T3-E1) treated with this compound at non-cytotoxic concentrations (determined via MTT assays). Differentiation is quantified via alkaline phosphatase (ALP) activity, alizarin red staining for mineralization, and RT-qPCR for osteogenic markers (e.g., RUNX2, OCN) . Dose-response curves and time-course studies are critical to establish optimal treatment windows .

Advanced Research Questions

Q. What computational strategies predict this compound’s mechanism against Plasmodium targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are used to model this compound’s binding to Plasmodium falciparum dihydrofolate reductase (PfDHFR). Key parameters include binding free energy (ΔG), hydrogen bonding with residues like Asp54 and Ile164, and stability over 100-ns simulations . Validation requires cross-referencing with enzymatic inhibition assays .

Q. How can contradictory data on this compound’s cytotoxicity be resolved?

Discrepancies in cytotoxicity (e.g., IC₅₀ = 25.5 µg/mL in A549 lung cancer cells vs. moderate effects in other lines ) demand rigorous standardization:

  • Use identical cell lines and passage numbers.
  • Control for solvent effects (e.g., DMSO ≤0.1%).
  • Validate via orthogonal assays (e.g., apoptosis markers, caspase-3 activation).
  • Compare batch-to-batch chemical variability using HPLC-UV .

Q. What are the challenges in synthesizing this compound analogs for structure-activity studies?

Key hurdles include stereochemical complexity (e.g., eudesmane skeleton with multiple chiral centers) and low natural abundance . Semi-synthetic approaches often start from abundant sesquiterpene precursors, leveraging regioselective oxidation (e.g., Sharpless epoxidation) or microbial biotransformation. Purity must be confirmed via chiral HPLC and NOESY NMR .

Q. How do molecular dynamics simulations validate this compound’s binding to biological targets?

MD simulations assess binding stability by analyzing root-mean-square deviation (RMSD), solvent-accessible surface area (SASA), and residue-specific interactions (e.g., hydrophobic contacts with PfDHFR’s Phe58). Free energy perturbation (FEP) calculations quantify contributions of individual functional groups (e.g., hydroxyl moieties) to binding affinity .

Methodological Considerations

  • Storage & Stability : this compound degrades at room temperature; store at -20°C in anhydrous DMSO or ethanol. Monitor stability via LC-MS every 6 months .
  • Bioactivity Confirmation : Pair computational predictions with in vitro assays (e.g., enzyme inhibition, cell-based models) to reduce false positives .
  • Data Reproducibility : Report detailed protocols for compound isolation, solvent systems, and assay conditions, adhering to guidelines like those in In Silico Pharmacology .

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